Meta-Substitution Effect on Cross-Coupling Reactivity vs. Ortho- and Para-Isomers
As an aryl bromide, (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is a viable substrate for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings . The critical differentiation lies in the position of the bromine atom on the aromatic ring. While direct comparative kinetic data for this specific compound's coupling rates against its ortho- and para-isomers were not found in the searched literature, this is a well-established principle in organic chemistry [1]. The meta-substitution pattern results in a distinct electronic environment and steric profile compared to its ortho- (e.g., CAS 155988-37-7) and para- (e.g., CAS 21892-60-4) analogs. This directly influences the regiochemical outcome of the initial coupling and subsequent transformations, making it a unique starting material for accessing 1,3-disubstituted benzene scaffolds that would be difficult to synthesize with high purity from other isomers.
| Evidence Dimension | Regiochemistry of Aryl Bromide Cross-Coupling |
|---|---|
| Target Compound Data | Meta-substituted aryl bromide |
| Comparator Or Baseline | Ortho-substituted aryl bromide (CAS 155988-37-7) or Para-substituted aryl bromide (CAS 21892-60-4) |
| Quantified Difference | Not applicable for this class-level inference. |
| Conditions | Palladium-catalyzed cross-coupling reactions |
Why This Matters
This matters for procurement because selecting the correct isomer is a prerequisite for achieving the desired molecular connectivity in a multi-step synthesis; using the wrong isomer guarantees a different final product.
- [1] PubChem. (n.d.). beta-Bromo-beta-nitrostyrene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Bromonitrostyrene View Source
